molecular formula C23H23FN4O2S B2555055 1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359311-39-9

1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2555055
CAS No.: 1359311-39-9
M. Wt: 438.52
InChI Key: VXWFTKKPXHLDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H23FN4O2S and its molecular weight is 438.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN4O2SC_{23}H_{23}FN_{4}O_{2}S, with a molecular weight of 438.5 g/mol. Its structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC23H23FN4O2S
Molecular Weight438.5 g/mol
CAS Number1358533-96-6

Anti-Tubercular Activity

Recent studies have highlighted the potential of pyrazolo[4,3-d]pyrimidine derivatives as anti-tubercular agents. A related study synthesized various derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Among these compounds, some exhibited significant inhibitory concentrations (IC90 values) ranging from 3.73 to 4.00 μM, indicating promising anti-tubercular activity. However, specific data on the IC90 for this compound is limited in current literature .

Anti-Cancer Activity

The compound's structural features suggest potential anti-cancer activity. In vitro studies on similar compounds have shown varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). For instance, related pyrazolo derivatives have been tested for their ability to inhibit protein kinases associated with cancer progression . Although specific studies on this compound are sparse, its structural analogs indicate a potential for further investigation in cancer therapeutics.

Structure-Activity Relationship (SAR)

The SAR of pyrazolo[4,3-d]pyrimidine derivatives indicates that modifications at specific positions can significantly enhance biological activity. For example:

  • Substituents : The presence of fluorobenzyl and methoxybenzyl groups has been shown to influence the potency against target pathogens.
  • Core Structure : The pyrazolo[4,3-d]pyrimidine framework is critical for maintaining biological activity.

Case Studies

  • Synthesis and Evaluation : A study synthesized various substituted pyrazolo derivatives and evaluated their anti-tubercular properties. The most effective compounds demonstrated IC50 values as low as 1.35 μM against Mycobacterium tuberculosis H37Ra .
  • Cytotoxicity Testing : Another investigation assessed the cytotoxic effects of related compounds on HEK-293 cells, revealing that several derivatives were non-toxic at concentrations effective against cancer cell lines .

Properties

IUPAC Name

1-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-6-[(3-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-8-5-9-18(24)11-17)27(22(21)29)13-16-7-6-10-19(12-16)30-3/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWFTKKPXHLDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.